Hexyl trans-2-hexenoate

Description

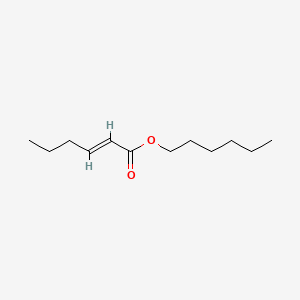

Structure

2D Structure

3D Structure

Properties

CAS No. |

33855-57-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

hexyl (E)-hex-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3/b10-8+ |

InChI Key |

NGQTTWDHJIMWOI-CSKARUKUSA-N |

Isomeric SMILES |

CCCCCCOC(=O)/C=C/CCC |

Canonical SMILES |

CCCCCCOC(=O)C=CCCC |

boiling_point |

246.00 to 247.00 °C. @ 760.00 mm Hg |

density |

0.880-0.890 |

physical_description |

Colourless liquid; Fruity, green, slightly fatty aroma |

solubility |

slightly Slightly soluble in water; soluble in fats Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of Hexyl Trans 2 Hexenoate

The synthesis of hexyl trans-2-hexenoate, a valuable flavor and fragrance compound, can be achieved through various chemical and enzymatic pathways. These methodologies focus on efficient production, stereochemical control, and the potential for structural modifications to explore novel functionalities.

Biosynthesis and Metabolic Dynamics of Hexyl Trans 2 Hexenoate in Biological Systems

Plant Biosynthesis Pathways for Volatile Esters

Volatile esters, including hexyl trans-2-hexenoate, are crucial components of the aroma profile in many fruits and plants. Their biosynthesis is a multi-step process involving the conversion of primary metabolites like fatty acids and amino acids into a diverse array of odorous compounds. mdpi.comcdnsciencepub.com The final step in the formation of these esters is the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by specific enzymes. cdnsciencepub.comresearchgate.net The availability of the precursor substrates—alcohols and acyl-CoAs—is considered a primary limiting factor that dictates the specific profile of volatile esters produced at different stages of plant development, particularly during fruit ripening. researchgate.netnih.gov

Role of the Lipoxygenase (LOX) Pathway in C6 Volatile Production

The formation of the C6 backbone of this compound is initiated through the lipoxygenase (LOX) pathway, a major route for the production of fatty acid-derived volatiles. mdpi.com This pathway is typically activated in response to tissue damage or during processes like fruit ripening where cell membrane permeability increases. mdpi.comnih.gov

The process begins with polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), which serve as the initial substrates. mdpi.comhilarispublisher.com The key steps are as follows:

Oxygenation : The enzyme lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. When linolenic acid is the substrate, this reaction produces 13-hydroperoxyoctadecatrienoic acid (13-HPOT). nih.govresearchgate.net

Cleavage : The subsequent action of hydroperoxide lyase (HPL) cleaves the 13-HPOT molecule. mdpi.comresearchgate.net This cleavage results in the formation of a C6 aldehyde, specifically (Z)-3-hexenal, and a C12 oxo-acid. mdpi.comresearchgate.net

Isomerization : (Z)-3-hexenal can then be spontaneously or enzymatically isomerized to the more stable (E)-2-hexenal, also known as trans-2-hexenal (B146799). researchgate.netchinbullbotany.com

Reduction : The resulting C6 aldehydes, including hexanal (B45976) (from linoleic acid) and trans-2-hexenal, can be further reduced to their corresponding alcohols by the enzyme alcohol dehydrogenase (ADH). hilarispublisher.comnih.gov This step yields hexanol and trans-2-hexenol, which are the direct alcohol precursors for ester synthesis.

Therefore, the LOX pathway is fundamental for generating both the alcohol (hexyl-) and the acyl (trans-2-hexenoyl-) moieties required for the synthesis of this compound. Wounded strawberry fruit, for example, has been shown to produce trans-2-hexenal and its precursor, cis-3-hexenal, through the activation of the LOX and HPL pathways. nih.gov

Alcohol Acyltransferase (AAT) Enzyme Kinetics and Substrate Specificity in Hexyl Ester Synthesis

The final and definitive step in the biosynthesis of this compound is catalyzed by alcohol acyltransferase (AAT) enzymes (EC 2.3.1.84). cdnsciencepub.comnih.gov These enzymes facilitate the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) to form an ester. nih.gov

AATs are known for their broad substrate specificity, capable of utilizing a wide range of alcohols and acyl-CoAs, which accounts for the vast diversity of esters found in plants. nih.govnih.gov The type of ester produced is determined by the specific alcohol and acyl-CoA substrates available and the enzyme's preference. nih.gov Research has shown that AATs can produce various esters, including acetate (B1210297), propionate, butyrate (B1204436), and hexanoate (B1226103) esters. nih.gov

The specificity of AATs for C6 substrates is critical for hexyl ester synthesis. Studies on AATs from different fruits have demonstrated their capacity to utilize hexanol and related molecules. For instance, AAT extracted from strawberries shows high activity with hexyl alcohol. acs.orgacs.org Similarly, one of the AAT enzymes identified in melons, Cm-AAT1, displays a strong preference for producing hexyl hexanoate. researchgate.net This indicates that specific AATs possess the kinetic properties to efficiently synthesize hexyl esters when the necessary C6 precursors are supplied by upstream pathways like the LOX pathway.

Table 1: Substrate Preferences of Alcohol Acyltransferase (AAT) from Various Plant Sources

| Enzyme Source | Preferred Alcohol Substrates | Preferred Acyl-CoA Substrates | Reference |

|---|---|---|---|

| Strawberry (Fragaria x ananassa) | Hexyl alcohol, Butyl alcohol | Acetyl-CoA | acs.orgacs.org |

| Banana (Musa sapientum) | Butyl alcohol, Isoamyl alcohol | Acetyl-CoA | acs.orgacs.org |

| Melon (Cucumis melo) - Cm-AAT1 | E-2-hexenol, Hexanol | Hexanoyl-CoA, Acetyl-CoA | researchgate.net |

| Melon (Cucumis melo) - Cm-AAT3 | Benzyl alcohol | Acetyl-CoA | researchgate.net |

Precursor Supply and Metabolic Flux Regulation in Fruit Development

During fruit ripening, significant changes occur in the metabolism of fatty acids and amino acids, which are the primary sources of ester precursors. cdnsciencepub.com The metabolic flux through the LOX pathway often increases during ripening, which can be attributed to both a rise in the activity of key enzymes like LOX and HPL and an increase in the amount of available substrates, such as linolenic acid. researchgate.net In some fruits, the total lipid content of α-linolenic acid can increase significantly upon wounding or ripening, providing more raw material for the pathway. nih.gov

Evidence suggests that many fruits rely on the de novo synthesis of precursors during the ripening phase. acs.org For example, the increase in certain amino acids, which can be converted into branched-chain esters, coincides with aroma production. acs.org This active synthesis implies that precursor supply is a highly regulated process rather than a simple consequence of catabolism. acs.org Therefore, the metabolic flux towards the synthesis of C6 aldehydes and alcohols is a critical control point that ultimately governs the potential for this compound formation.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is controlled at the genetic level through the expression of genes that encode the necessary enzymes. Advances in genomics and transcriptomics have allowed for the identification and characterization of these genes and an understanding of their regulatory networks.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The key enzymes of the ester biosynthesis pathway—LOX, HPL, ADH, and AAT—are encoded by multigene families, with different members often exhibiting distinct expression patterns and substrate specificities. researchgate.netnih.gov The identification of specific gene family members that are upregulated during fruit ripening or in response to stimuli that trigger aroma production has been a major focus of research.

Studies in various fruit species have successfully identified candidate genes responsible for the production of C6-derived esters:

Pear (Pyrus spp.) : In 'Nanguo' pears, the genes PuFAD2 (fatty acid desaturase), PuLOX2, PuLOX5, and PuAAT have been identified as candidates associated with high levels of aroma-related esters. nih.gov In Korla pears, transcriptomic analysis pinpointed Ps5LOXL, PsADHL, and PsAATL as key genes in ester synthesis. nih.gov

Pepper (Capsicum spp.) : Analysis of pepper fruits identified multiple genes in the fatty acid pathway, including 13 LOX genes, 1 HPL gene, 11 ADH genes, and 4 AAT genes, whose expression patterns correlated with the synthesis of aldehydes, alcohols, and esters. frontiersin.orgmdpi.comfrontiersin.org

Apple (Malus x domestica) : Research has shown that specific members of the AAT and ADH gene families are involved in ester production. nih.gov Furthermore, the expression of many aroma-related genes, particularly AAT, is regulated by ethylene. cdnsciencepub.comnih.gov

This body of work demonstrates that the capacity to produce specific esters like this compound is encoded by a suite of genes whose coordinated expression is essential.

Table 2: Examples of Identified Genes Involved in Volatile Ester Biosynthesis in Various Plants

| Plant Species | Gene Family | Identified Genes / Candidates | Reference |

|---|---|---|---|

| Pear (Pyrus ussuriensis) | LOX, AAT | PuLOX2, PuLOX5, PuAAT | nih.gov |

| Pear (Pyrus sinkiangensis) | LOX, ADH, AAT | Ps5LOXL, PsADHL, PsAATL | nih.gov |

| Pepper (Capsicum annuum) | LOX, HPL, ADH, AAT | LOX1, LOX2, HPL1, AAT1, AAT2, AAT3 | frontiersin.orgfrontiersin.org |

| Apple (Malus x domestica) | AAT, ADH | MdAAT, MdADH | nih.gov |

| Melon (Cucumis melo) | AAT | Cm-AAT1, Cm-AAT3, Cm-AAT4 | researchgate.net |

Transcriptomic Analysis of Volatile Ester Accumulation

Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, has become a powerful tool for unraveling the regulatory mechanisms of volatile ester synthesis. nih.govfrontiersin.org By comparing the transcriptomes of fruits at different developmental stages or between high-aroma and low-aroma varieties, researchers can establish strong correlations between gene expression and metabolite accumulation. nih.govnih.gov

Integrative analyses combining metabolomics (profiling of metabolites) and transcriptomics have shown that the accumulation of esters in ripening fruit is closely linked to the high expression of genes in the fatty acid metabolism pathway, including LOX, HPL, ADH, and especially AAT. frontiersin.orgfrontiersin.org For example, in pear and pepper, a significant increase in the transcripts of these genes occurs concurrently with the accumulation of various esters, including hexyl acetate and other hexyl esters. nih.govfrontiersin.org

These studies have also begun to identify transcription factors (TFs) that act as master regulators of these pathways. TFs from families such as MYB, bHLH, and WRKY have been shown to play crucial roles in controlling the expression of structural genes like AAT. nih.govfrontiersin.org For instance, correlation analysis in pepper identified specific bHLH and MYB transcription factors that interact with genes related to ester synthesis. frontiersin.orgnih.gov This suggests a hierarchical regulatory network where TFs orchestrate the expression of the entire biosynthetic pathway, leading to the coordinated production of volatile esters during fruit development.

Microbial Metabolism of this compound and Related Esters

Microorganisms, including bacteria and fungi, play a significant role in both the synthesis and degradation of esters like this compound, particularly in fermented foods and beverages. Their metabolic activities can significantly shape the final aroma profile of these products.

Microbial synthesis of hexyl esters often occurs during fermentation processes, such as in the production of Chinese Baijiu, where the starter culture, known as Daqu, harbors a complex microbial community. researchgate.netnih.gov Fungi are particularly noted for their esterification capabilities. Genera such as Aspergillus, Thermoascus, and Saccharomycopsis have been identified as dominant fungi in Daqu and are correlated with strong esterification power. researchgate.netfrontiersin.org For example, studies have shown a positive correlation between the abundance of Bacillus and the presence of ethyl hexanoate and hexyl hexanoate. nih.gov Similarly, Staphylococcus species have been shown to convert hexanol into esters like hexyl acetate. frontiersin.org The formation of these esters typically involves the enzymatic esterification of an alcohol (e.g., hexanol) with an acyl-CoA or an organic acid (e.g., hexanoic acid), which are themselves products of microbial metabolism of carbohydrates, amino acids, and fatty acids. researchgate.net

Conversely, microorganisms can also metabolize and degrade esters. The degradation pathways often involve an initial hydrolysis step catalyzed by microbial esterases, which break the ester bond to release the constituent alcohol and carboxylic acid. For instance, the degradation of this compound would yield hexanol and trans-2-hexenoic acid. These products can then be further metabolized through various pathways.

The resulting alcohol (hexanol) can be oxidized to its corresponding aldehyde (hexanal) and then to a carboxylic acid (hexanoic acid). researchgate.net The fatty acid (trans-2-hexenoic acid or hexanoic acid) can be catabolized through the β-oxidation pathway. In some bacteria, the anaerobic degradation of related C6 compounds like n-hexane has been shown to proceed through a pathway involving the formation of methyl-branched fatty acids, which are then degraded via β-oxidation. nih.gov Fungi are also capable of metabolizing alkyl chains. For example, certain fungi can attack the n-alkyl portion of alkylbenzenes, a process that is dependent on the length of the alkyl side chain. asm.org

Table 2: Microbial Genera Involved in the Metabolism of Hexyl Esters and Related Compounds

| Microbial Genus | Type | Metabolic Activity | Product/Substrate Example | Environment | Citation |

| Aspergillus | Fungus | Esterification | Flavor markers in Daqu | Daqu (solid-state fermentation) | researchgate.netfrontiersin.org |

| Saccharomycopsis | Fungus | Esterification | Flavor markers in Daqu | Daqu (solid-state fermentation) | researchgate.netfrontiersin.org |

| Thermoascus | Fungus | Esterification | Strong esterification power | Daqu (solid-state fermentation) | frontiersin.org |

| Bacillus | Bacteria | Esterification | Hexyl hexanoate | Daqu (solid-state fermentation) | nih.gov |

| Staphylococcus | Bacteria | Esterification | Hexyl acetate from hexanol | Xiaoqu (liquor starter) | frontiersin.org |

| Paecilomyces | Fungus | Degradation | Metabolism of hexylbenzene | Marine culture | asm.org |

Ecological Roles and Biological Functions of Hexyl Trans 2 Hexenoate

Inter- and Intra-species Chemical Communication

Hexyl trans-2-hexenoate as a Component of Insect Pheromone Systems (e.g., Aggregation Pheromones)

This compound is a recognized component of pheromone systems in several insect species, most notably in the context of aggregation pheromones. These chemical signals are produced by one or both sexes and serve to attract individuals of the same species to a specific location for purposes such as mating, overcoming host plant resistance, or defense against predators. wikipedia.orgnih.gov

One of the most well-documented examples is its role in the aggregation pheromone of the bean bug, Riptortus clavatus. In this species, males produce a mixture of compounds, including (E)-2-hexenyl (E)-2-hexenoate (a structurally similar compound to this compound), which attracts both males and females, as well as nymphs. wur.nlcuni.cz This aggregation behavior is crucial for the bugs' life cycle, facilitating mating and overwhelming host plant defenses through mass feeding. Research has shown that while the natural blend of the pheromone is most effective, certain components can be interchangeable, highlighting the complexity of pheromonal communication. cuni.cz

Furthermore, antennae of other stink bug species, such as Dolycoris baccarum and Piezodorus hybneri, have been shown to respond to components of the R. clavatus aggregation pheromone, including (E)-2-hexenyl (E)-2-hexenoate. wur.nl This suggests a degree of cross-species communication or eavesdropping, where one species may utilize the chemical signals of another to locate resources or avoid competition.

The following table summarizes the role of this compound and related compounds in the pheromone systems of selected insects.

| Insect Species | Pheromone Type | Role of this compound or Related Compound |

| Riptortus clavatus (Bean Bug) | Aggregation | A key component of the male-produced pheromone that attracts both sexes and nymphs. wur.nl |

| Dolycoris baccarum (Sloe Bug) | Aggregation (potential) | Antennae respond to (E)-2-hexenyl (E)-2-hexenoate, a component of the R. clavatus aggregation pheromone. wur.nl |

| Piezodorus hybneri | Aggregation (potential) | Antennae respond to (E)-2-hexenyl (E)-2-hexenoate from R. clavatus. wur.nlresearchgate.net |

| Trigonotylus caelestialium (Rice Leaf Bug) | Sex | (E)-2-hexenyl n-hexanoate is a component of the female-produced sex pheromone that attracts males. hro.or.jp |

Olfactory Perception Mechanisms and Chemoreceptor Interactions in Arthropods

The perception of this compound and other volatile compounds by arthropods is a complex process mediated by their sophisticated olfactory system. This system relies on specialized proteins, including odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), which capture and transport hydrophobic odor molecules through the aqueous environment of the sensillum lymph to the olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). researchgate.netfrontiersin.org

The binding of an odorant to an OR triggers a signal transduction cascade, resulting in the generation of nerve impulses that are transmitted to the brain for processing. annualreviews.org The specificity of this interaction is crucial for the insect's ability to distinguish between different chemical cues in its environment.

Studies on the bean bug, Riptortus pedestris, have begun to unravel the molecular basis of its response to aggregation pheromones. Research has identified specific OBPs, such as RpedOBP38, that show a high binding affinity to certain plant volatiles. nih.gov While direct binding studies of this compound to specific receptors are ongoing, the strong antennal responses observed in electrophysiological experiments confirm its perception by the insect's olfactory system. wur.nl

The process of olfactory perception in arthropods can be summarized as follows:

Adsorption and Diffusion: Odor molecules, including this compound, adsorb onto the surface of the insect's antennae and diffuse through pores into the sensillum lymph. annualreviews.org

Transport: Odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) bind to the hydrophobic odor molecules and transport them across the aqueous lymph. researchgate.netfrontiersin.org

Receptor Binding: The OBP-odorant complex interacts with specific olfactory receptors (ORs) on the dendritic membrane of olfactory receptor neurons (ORNs). frontiersin.org

Signal Transduction: This binding event initiates a signal transduction cascade, leading to the depolarization of the ORN and the generation of an action potential. annualreviews.org

Neural Processing: The nerve impulse is transmitted to the antennal lobe of the brain, where the information is processed, leading to a behavioral response. annualreviews.org

Plant-Mediated Ecological Interactions

Emission Profile in Plant Volatiles During Growth, Development, and Stress Responses

This compound is part of a larger group of compounds known as green leaf volatiles (GLVs), which are C6 compounds including aldehydes, alcohols, and esters. mdpi.com These compounds are responsible for the characteristic "green" odor of freshly cut grass and are emitted by most green plants. mdpi.com

Under normal conditions, the emission of GLVs, including this compound, is relatively low. However, their production and release increase significantly in response to various biotic and abiotic stresses. mdpi.comnih.gov Mechanical damage, such as that caused by herbivore feeding, is a major trigger for the release of these compounds. mdpi.comresearchgate.net

The emission profile of this compound can also vary with the developmental stage of the plant and its fruit. For instance, in some apple cultivars, the production of hexyl esters, including hexyl hexanoate (B1226103), increases as the fruit ripens, contributing to the characteristic aroma profile. researchgate.netnih.gov Similarly, studies on pepper fruit have shown that the expression of genes involved in ester biosynthesis, such as alcohol acyltransferases (AATs), correlates with the accumulation of esters like trans-2-hexenyl butyrate (B1204436) during fruit development. frontiersin.org

The following table provides examples of plants that have been reported to emit this compound or related compounds.

| Plant Species | Condition of Emission | Compound(s) Detected |

| Apple (Malus domestica) | Fruit ripening | Hexyl hexanoate, Hexyl 2-methylbutanoate. researchgate.netfrontiersin.org |

| Banana (Musa spp.) | Fruit ripening | n-Hexyl-trans-hexen-2-oate. cabidigitallibrary.org |

| Pepper (Capsicum annuum) | Fruit development | trans-2-Hexenyl butyrate. frontiersin.org |

| Grape (Vitis vinifera) | Red Blotch disease infection | 2-Hexenal, trans-2-Hexen-1-ol (B124871). mdpi.com |

| Tomato (Solanum lycopersicum) | Treatment with Trichoderma virens | 2-Hexenal. nih.gov |

| Strawberry (Fragaria × ananassa) | Post-harvest treatment with trans-2-hexenal (B146799) | Metabolites including various acetates. researchgate.net |

Involvement in Plant-Herbivore and Plant-Pathogen Communication

The release of this compound and other GLVs plays a crucial role in mediating interactions between plants and other organisms, particularly herbivores and pathogens. nih.govresearchgate.net These volatile compounds can act as signals that influence the behavior of these organisms.

In the context of plant-herbivore interactions, GLVs can act as both attractants and repellents. For some herbivorous insects, these compounds serve as cues to locate their host plants. researchgate.net However, for others, high concentrations of these volatiles can be deterrent. researchgate.net More importantly, the release of GLVs upon herbivore damage can attract natural enemies of the herbivores, such as predatory insects and parasitoids. nih.govresearchgate.net This "cry for help" is a form of indirect plant defense.

This compound and related compounds are also involved in plant defense against pathogens. The application of trans-2-hexenal, a related aldehyde, has been shown to induce resistance against the fungal pathogen Botrytis cinerea in tomato fruit. nih.gov Similarly, post-harvest treatment of strawberries with trans-2-hexenal has been observed to decrease mold infection rates. researchgate.net These findings suggest that GLVs can directly inhibit fungal growth or activate the plant's own defense responses. researchgate.netresearchgate.net

Furthermore, plants can perceive the GLVs released by neighboring damaged plants, a phenomenon known as plant-plant communication. nih.govresearchgate.net This allows them to prime their own defenses in anticipation of a potential threat, leading to a more rapid and robust response upon actual attack. nih.gov

Contribution to Natural Product Profiles and Volatile Signatures

The specific composition of the volatile blend, including the concentration of this compound and its related esters, can vary significantly between different cultivars of the same fruit and can change during the ripening process. researchgate.netfrontiersin.org In 'Pink Lady' apples, for example, hexyl acetate (B1210297) and hexyl hexanoate are among the prominent volatiles that increase as the fruit matures, indicating their importance in defining the fruit's ripeness and characteristic aroma. researchgate.net

The biosynthesis of these esters in fruits is a complex process involving several enzymes, including lipoxygenase (LOX), hydroperoxide lyase (HPL), alcohol dehydrogenase (ADH), and alcohol acyltransferase (AAT). researchgate.netnih.gov The availability of precursors, such as fatty acids, and the activity of these enzymes determine the final volatile profile of the fruit. nih.gov

Occurrence and Quantitative Variation in Fruit Aroma Complex

This compound is an ester that contributes to the characteristic aroma of various fruits. While specific quantitative data for this exact compound is often limited in broad surveys, the presence and behavior of closely related C6 esters, particularly methyl and ethyl (E)-2-hexenoates, provide significant insights into its likely role and variation within the fruit aroma complex. These compounds are integral to the fruity and sometimes "green" notes of many fruit species.

Research has identified a range of hexyl esters and other C6 volatile compounds in numerous fruits, with their concentrations varying significantly depending on the cultivar, geographical origin, and ripening stage. For instance, in a study of 40 apple cultivars, hexyl hexanoate was identified as one of the common volatile compounds present in the peels of all cultivars. targetmol.com Similarly, hexyl hexanoate is a principal volatile compound found in various passion fruit species, with its relative abundance ranging from 6% to 31%. thegoodscentscompany.com In 'Ruixue' apples, hexyl esters, including hexyl hexanoate, are major contributors to the fruit's aroma during cold storage. redalyc.org

The soursop fruit (Annona muricata L.) provides a well-documented example of the importance of 2-hexenoate esters in fruit aroma. In the 'Elita' cultivar, methyl (E)-2-hexenoate is a main volatile constituent in ripe, overripe, and half-ripe fruits. researchgate.netudea.edu.co Studies on soursop from other regions have also highlighted the predominance of methyl 2-hexenoate and ethyl 2-hexenoate among the volatile esters. researchgate.netmdpi.com

In strawberries, while direct quantification of this compound is not always reported, related compounds like trans-2-hexen-1-ol acetate and trans-2-hexenyl butyrate are significant, especially in ripe fruit. nih.gov The presence and concentration of these C6 esters are critical in defining the aroma profile of different strawberry cultivars. nih.gov For example, in the 'Candonga' strawberry variety, trans-2-hexen-1-ol acetate is one of the most abundant esters at the red (ripe) stage. nih.gov

The following table summarizes the occurrence and concentration of this compound and related compounds in various fruits, illustrating the quantitative variation across different species and cultivars.

| Fruit | Compound | Cultivar | Concentration/Relative Abundance | Reference |

| Soursop (Annona muricata L.) | Methyl (E)-2-hexenoate | Elita | Major volatile in ripe, overripe, and half-ripe stages | researchgate.netudea.edu.co |

| Soursop (Annona muricata L.) | Methyl 2-hexenoate | - | 27% of volatile esters in Sri Lankan variety | mdpi.com |

| Soursop (Annona muricata L.) | Ethyl 2-hexenoate | - | Abundant in Cameroonian variety | researchgate.net |

| Strawberry (Fragaria × ananassa) | trans-2-Hexen-1-ol acetate | Candonga | ~20% of total esters in red (ripe) fruit | nih.gov |

| Strawberry (Fragaria × ananassa) | trans-2-Hexenyl butyrate | Candonga | Abundant in red (ripe) fruit | nih.gov |

| Apple (Malus domestica) | Hexyl hexanoate | 40 cultivars | Common in all cultivars | targetmol.com |

| Passion Fruit (Passiflora spp.) | Hexyl hexanoate | Various | 6% - 31% of total volatiles | thegoodscentscompany.com |

| Banana (Musa spp.) | Hexyl hexanoate | Brazilian | 1.52 (relative peak area) in ripe fruit | frontiersin.org |

| Pepper (Capsicum annuum) | trans-2-Hexenyl butyrate | QH and WH varieties | Present, with higher accumulation in early development | researchgate.net |

Dynamics of this compound Release During Ripening and Post-Harvest Processes

The concentration of this compound and its related esters is highly dynamic, changing significantly during the processes of fruit ripening and post-harvest storage. These changes are a result of complex biochemical pathways, primarily the lipoxygenase (LOX) pathway, which metabolizes fatty acids into a variety of volatile compounds.

During fruit ripening, there is generally an increase in the production of esters, which contribute to the development of the characteristic ripe fruit aroma. In soursop, for example, the levels of C6 esters like methyl (E)-2-hexenoate increase as the fruit matures from the green to the ripe and overripe stages. researchgate.netudea.edu.comdpi.com Initially, in the unripe green stage, the aroma profile is dominated by C6 aldehydes and alcohols, such as (E)-2-hexenal and (Z)-3-hexenol, which are responsible for "green" notes. researchgate.net As ripening progresses, the activity of alcohol acyltransferase (AAT) enzymes increases, leading to the esterification of these alcohols to form esters like methyl (E)-2-hexenoate. researchgate.net

A similar trend is observed in strawberries, where the concentration of "green" aroma compounds like hexanal (B45976) and trans-2-hexenol decreases during maturation, while the concentration of esters, including those derived from 2-hexenal, increases. cabidigitallibrary.org In the 'Candonga' variety, the relative abundance of compounds like trans-2-hexen-1-ol acetate increases significantly as the fruit turns from half-red to fully red. nih.gov

Post-harvest conditions, particularly storage temperature, also play a crucial role in the dynamics of these volatile compounds. Cold storage is a common method to extend the shelf life of fruits, but it can also affect aroma development. In 'Ruixue' apples, the content of hexyl esters changes throughout the cold storage period, with the peak of some esters occurring after 60 to 120 days of storage. redalyc.org However, prolonged cold storage can also lead to a decrease in certain esters due to the activity of ester-degrading enzymes. redalyc.org

Post-harvest treatments can also influence the release of these compounds. For instance, treating strawberries with hexanal, a related C6 aldehyde, has been shown to affect the profile of volatile esters during storage. ethz.ch Similarly, short-term high carbon dioxide treatment of strawberries can help maintain the concentrations of hexanal and 2-hexenal, which are precursors to esters like this compound. nih.gov

The table below illustrates the dynamic changes in the concentration of this compound and related compounds during different ripening and post-harvest stages.

| Fruit | Compound | Ripening/Storage Stage | Change in Concentration/Relative Abundance | Reference |

| Soursop (Annona muricata L.) | Methyl (E)-2-hexenoate | Unripe to Ripe | Increases significantly | researchgate.netudea.edu.comdpi.com |

| Soursop (Annona muricata L.) | Methyl (E)-2-hexenoate | Ripe to Overripe | Remains a major component | researchgate.net |

| Strawberry (Fragaria × ananassa) | trans-2-Hexenol | Green to Mature | Progressively decreases | cabidigitallibrary.orgmdpi.com |

| Strawberry (Fragaria × ananassa) | Esters (general) | Three-quarters red to Dark-red | Rapidly increase | cabidigitallibrary.org |

| Strawberry (Fragaria × ananassa) | trans-2-Hexen-1-ol acetate | Half-red to Red | Increases, becoming a major component | nih.gov |

| Apple (Malus domestica) | Hexyl hexanoate | During cold storage (150 days) | Content fluctuates, with peaks at different storage times | redalyc.org |

| Banana (Musa spp.) | Hexyl hexanoate | Mature-green to Ripe | Increases from 0.15 to 1.52 (relative peak area) | frontiersin.org |

| Tomato (Solanum lycopersicum) | n-Hexyl hexanoate | Early harvest vs. Ripe | Lower in early harvested fruit |

Advanced Analytical Techniques for Hexyl Trans 2 Hexenoate Quantification and Structural Analysis

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating Hexyl trans-2-hexenoate from complex volatile mixtures, enabling its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z). springernature.com This process generates a unique mass spectrum for each compound, acting as a chemical fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries like the NIST Mass Spectral Library. The mass spectrum provides crucial structural information based on the fragmentation patterns. nih.gov Predicted GC-MS data for this compound, often available in databases like the Human Metabolome Database (HMDB), serves as a valuable reference for researchers. hmdb.ca

Table 1: Predicted GC-MS and LC-MS/MS Data for this compound This table presents predicted mass spectrometry data which aids in the identification of this compound in analytical runs.

| Spectrum Type | Description | Source |

| Predicted GC-MS | Non-derivatized, 70eV, Positive Ion Mode | Wishart Lab hmdb.ca |

| Predicted LC-MS/MS | 10V, Positive-QTOF | Wishart Lab hmdb.ca |

| Predicted LC-MS/MS | 20V, Positive-QTOF | Wishart Lab hmdb.ca |

To understand the biological relevance of this compound, particularly its role as a semiochemical in insects, chromatography is often coupled with biological detectors. These "hyphenated techniques" provide insights into the physiological effects of the compound. nih.govspringernature.com

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a detector. As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a Flame Ionization Detector - FID) and the other to an olfactometry port where a trained panelist can sniff the effluent and record the odor character and intensity. This helps to identify which compounds in a complex mixture are responsible for a specific aroma.

Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD is a highly sensitive technique used to identify which specific volatile compounds in a sample are biologically active for insects. researchgate.netscience.gov The GC effluent is passed over an excised insect antenna, which serves as a biological detector. frontiersin.org When a compound that the insect can detect elutes from the column, it triggers a measurable electrical response (depolarization) in the antenna. researchgate.netbiorxiv.org By comparing the timing of these antennal responses with the peaks on a simultaneous chromatogram (from an FID), researchers can pinpoint the exact compounds that are olfactorily stimulating to the insect. frontiersin.org This method is crucial for identifying pheromones and other semiochemicals that modify insect behavior. researchgate.net

Table 2: Principles of Hyphenated Techniques for Bioactivity This table outlines the fundamental principles and primary applications of GC-O and GC-EAD in the study of volatile compounds.

| Technique | Detector | Principle | Primary Application |

| GC-Olfactometry (GC-O) | Human Nose | Correlates instrumental peaks with specific human-perceived odors to identify aroma-active compounds. | Flavor and fragrance analysis; identifying key odorants in food and consumer products. |

| GC-Electroantennographic Detection (GC-EAD) | Insect Antenna | Measures electrical signals from an insect antenna in response to eluted compounds to identify physiologically active volatiles. researchgate.netscience.gov | Insect chemical ecology; identification of pheromones, kairomones, and allomones. |

Advanced Sample Preparation Strategies in Research

The quality of analytical data is heavily dependent on the sample preparation method used to extract and concentrate the analyte from its matrix.

For volatile compounds like this compound present in solid or liquid samples, Headspace (HS) sampling followed by Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free technique. HS-SPME involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. mdpi.com

The efficiency of this extraction is dependent on several parameters that must be optimized for each specific analyte and matrix. Key parameters include:

Fiber Coating: The choice of polymer coating (e.g., PDMS/DVB) is critical and depends on the polarity and volatility of the target analyte. mdpi.com

Extraction Temperature: Higher temperatures can increase the vapor pressure of the analyte, promoting its transfer to the headspace, but excessive heat may cause degradation. mdpi.commdpi.com

Extraction Time: Sufficient time is needed to allow the analyte to reach equilibrium between the sample, headspace, and fiber. mdpi.com

Sample Matrix Effects: The pH, salt content, and composition of the sample can influence the volatility of the analyte.

Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. mdpi.com

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and for analysts. scispace.com The principles of GAC are highly relevant to the analysis of this compound. The use of SPME is a prime example of a green sample preparation technique, as it eliminates the need for organic solvents. scispace.com

Other GAC principles applicable to this research include:

Miniaturization: Using smaller sample sizes and reducing the scale of the analytical instrumentation (e.g., modern GC-MS systems) decreases waste and energy consumption. scispace.com

Waste Reduction: Methods are designed to minimize the generation of hazardous waste.

Energy Efficiency: Selecting analytical instruments and conditions that consume less power.

By incorporating these principles, the environmental impact of analyzing this compound can be significantly reduced. mdpi.com

Table 3: The 12 Principles of Green Analytical Chemistry and Their Relevance This table summarizes the core principles of GAC and provides examples of their application in the analysis of volatile esters.

| Principle | Relevance to this compound Analysis |

| 1. Prevention of Waste | Designing analytical methods to minimize waste from the outset. |

| 2. Atom Economy | (More relevant to synthesis) Maximizing the incorporation of all materials into the final product. |

| 3. Less Hazardous Synthesis | (More relevant to synthesis) Using and generating substances with little to no toxicity. |

| 4. Designing Safer Chemicals | (More relevant to synthesis) Designing chemical products to be effective while minimizing their toxicity. |

| 5. Safer Solvents & Auxiliaries | Employing solvent-free techniques like SPME or using greener solvents (e.g., supercritical CO2). mdpi.com |

| 6. Design for Energy Efficiency | Using modern, energy-efficient instrumentation and faster analytical methods. |

| 7. Use of Renewable Feedstocks | (More relevant to synthesis) Using renewable rather than depleting raw materials. |

| 8. Reduce Derivatives | Avoiding unnecessary derivatization steps that consume reagents and generate waste. |

| 9. Catalysis | (More relevant to synthesis) Using catalytic reagents over stoichiometric ones. |

| 10. Design for Degradation | (More relevant to synthesis) Designing products that break down into innocuous substances after use. |

| 11. Real-time Analysis | Developing methods for real-time monitoring to prevent pollution. mdpi.com |

| 12. Safer Chemistry for Accident Prevention | Choosing substances and procedures that minimize the potential for accidents. |

Spectroscopic and Computational Approaches

Beyond chromatographic methods, spectroscopic and computational tools provide deeper insights into the molecular structure and properties of this compound. While detailed experimental spectroscopic data is specific to individual research studies, public databases provide valuable predicted information.

Computational chemistry allows for the prediction of various properties. For instance, the predicted Collision Cross Section (CCS) values provide information about the molecule's size and shape in the gas phase, which is useful for ion mobility-mass spectrometry. uni.lu Other predicted descriptors include the octanol-water partition coefficient (XlogP), which indicates the compound's hydrophobicity. uni.lu

Spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for unambiguous structure confirmation, especially in synthetic applications or when isolating the compound from a new natural source.

Table 4: Predicted Physicochemical and Spectroscopic Data for this compound This table provides a summary of computationally predicted properties and identifiers for this compound, sourced from chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H22O2 | PubChem uni.lu |

| Monoisotopic Mass | 198.161979948 Da | HMDB hmdb.ca |

| IUPAC Name | hexyl (2E)-hex-2-enoate | HMDB hmdb.ca |

| InChIKey | NGQTTWDHJIMWOI-CSKARUKUSA-N | PubChem uni.lu |

| Predicted XlogP | 4.2 | PubChem uni.lu |

| Predicted CCS ([M+H]+) | 150.2 Ų | PubChem uni.lu |

| Predicted CCS ([M+Na]+) | 155.5 Ų | PubChem uni.lu |

Vibrational Spectroscopy for Molecular Conformation and Isomer Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful non-destructive tool for investigating the molecular structure and conformational properties of organic compounds like this compound. nih.govodu.edu These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, bond types, and spatial arrangement of atoms.

The analysis of the vibrational spectra of α,β-unsaturated esters provides detailed information on their molecular structure. The C=O stretching vibration is a distinctive marker for organic esters. mdpi.com For this compound, the conjugation of the carbonyl group with the C=C double bond influences the position of this band.

A key application of vibrational spectroscopy in the study of this compound is the differentiation between geometric isomers. The trans configuration of the double bond gives rise to characteristic vibrational bands that are distinct from those of the corresponding cis-isomer. For instance, the out-of-plane C-H bending vibration of the trans double bond is typically observed as a strong band in the IR spectrum.

The table below presents typical vibrational frequencies for a trans-2-hexenoate moiety, which are crucial for the conformational and isomeric analysis of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Medium |

| C=O stretch (conjugated ester) | ~1720 | Strong |

| C=C stretch | ~1650 | Medium |

| C-H bend (alkane) | 1375-1470 | Medium |

| C-O stretch | 1150-1250 | Strong |

| C-H out-of-plane bend (trans) | ~970 | Strong |

This table is illustrative and based on general values for α,β-unsaturated esters and related compounds.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological receptor, like an olfactory receptor. nih.govplos.org These methods are invaluable for understanding the molecular basis of odor perception and for designing new flavor and fragrance compounds. mdpi.com

The process begins with the generation of a three-dimensional model of the this compound molecule. Subsequently, a model of the target olfactory receptor is obtained, often through homology modeling, as the crystal structures of most olfactory receptors are not available. biomedres.us Molecular docking simulations are then performed to predict the most likely binding pose of this compound within the receptor's binding pocket. plos.orgmdpi.com

These simulations calculate the binding energy, which indicates the affinity of the ligand for the receptor. mdpi.comnih.gov The results also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ester and specific amino acid residues of the receptor. This information provides insights into why this compound elicits a particular aroma.

The following table illustrates the type of data that can be obtained from a molecular docking study of this compound with a hypothetical olfactory receptor.

| Parameter | Predicted Value/Residues |

| Binding Energy (kcal/mol) | -6.5 |

| Interacting Amino Acid Residues | Val102, Leu115, Phe205 |

| Type of Interaction | Hydrophobic |

| Hydrogen Bond Donors/Acceptors | None |

This table is hypothetical and serves to illustrate the output of a molecular docking simulation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. biomedres.us While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often necessary for a complete and unequivocal assignment of the complex structure of this ester.

Advanced NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms in the molecule.

COSY experiments reveal proton-proton couplings, which helps in identifying adjacent protons within the hexyl and hexenoate moieties.

HSQC spectra correlate each proton with its directly attached carbon atom.

HMBC provides information about longer-range couplings (typically over two to three bonds) between protons and carbons, which is crucial for connecting the hexyl and hexenoate parts of the molecule across the ester linkage.

The chemical shifts of the olefinic protons in the ¹H NMR spectrum, along with their coupling constants, are diagnostic for the trans configuration of the double bond. nih.gov The ¹³C NMR chemical shifts of the carbonyl and olefinic carbons are sensitive to the electronic effects of the conjugated system. cdnsciencepub.com

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hexenoate Moiety | ||

| 1 (C=O) | - | ~166.5 |

| 2 (=CH) | ~5.80 (d) | ~121.0 |

| 3 (=CH) | ~6.95 (dt) | ~149.5 |

| 4 (-CH₂-) | ~2.20 (q) | ~34.5 |

| 5 (-CH₂-) | ~1.45 (sext) | ~22.0 |

| 6 (-CH₃) | ~0.90 (t) | ~13.7 |

| Hexyl Moiety | ||

| 1' (-O-CH₂-) | ~4.15 (t) | ~64.5 |

| 2' (-CH₂-) | ~1.65 (quint) | ~31.5 |

| 3' (-CH₂-) | ~1.30 (m) | ~25.5 |

| 4' (-CH₂-) | ~1.30 (m) | ~28.5 |

| 5' (-CH₂-) | ~1.30 (m) | ~22.5 |

| 6' (-CH₃) | ~0.90 (t) | ~14.0 |

This table contains predicted values based on typical chemical shifts for similar α,β-unsaturated esters and alkyl chains. Actual experimental values may vary.

Future Directions and Emerging Research Avenues for Hexyl Trans 2 Hexenoate

Biotechnological Applications for Controlled Biosynthesis

The increasing consumer demand for natural ingredients has spurred significant interest in biotechnological routes for producing flavor and fragrance compounds. alfa-chemistry.com Metabolic engineering and synthetic biology offer a promising platform for the controlled biosynthesis of Hexyl trans-2-hexenoate, moving away from traditional chemical synthesis or extraction from natural sources. mdpi.com Future research in this area will likely focus on developing microbial cell factories, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, for efficient and sustainable production. mdpi.comnih.gov

Key research avenues include:

Biosynthetic Pathway Engineering: A primary objective is the creation of efficient biosynthetic pathways in a microbial host. This involves identifying and characterizing the necessary enzymes, particularly alcohol acyltransferases (AATases), that can catalyze the esterification of hexanol with trans-2-hexenoyl-CoA. Future work will involve heterologously expressing candidate genes from various organisms in production hosts and engineering their activity for improved specificity and efficiency.

Enhancement of Precursor Supply: The production of this compound is dependent on the intracellular availability of its two precursors: 1-hexanol (B41254) and trans-2-hexenoic acid (or its CoA-activated form). A significant research focus will be on engineering the host's central metabolism to increase the flux towards these molecules. mdpi.com This could involve upregulating fatty acid synthesis pathways and introducing specific enzymes to convert intermediates into the required C6 alcohol and unsaturated acid.

Host Strain Optimization: The oleaginous yeast Yarrowia lipolytica is an especially attractive chassis for producing lipid-derived molecules due to its high capacity for fatty acid biosynthesis. nih.govacs.org Future research will involve engineering this and other yeasts to not only produce the target ester but also to tolerate potentially toxic levels of the product and its precursors, thereby increasing final titers.

| Research Avenue | Microbial Host Example | Key Engineering Strategies | Anticipated Outcome |

|---|---|---|---|

| Pathway Construction | Saccharomyces cerevisiae | - Identify and express novel alcohol acyltransferases (AATs) with high specificity for C6 substrates.

| De novo biosynthesis of the target ester. |

| Precursor Supply | Yarrowia lipolytica | - Upregulate fatty acid synthase (FAS) and beta-oxidation pathways.

| Increased intracellular pools of hexanol and hexenoic acid. |

| Host Optimization | Escherichia coli | - Engineer membrane transporters for product export.

| Improved product tolerance and higher yields. |

| Process Development | Any engineered host | - Develop fed-batch fermentation strategies.

| Economically viable, high-titer production process. |

Exploration of Novel Ecological Roles and Signaling Pathways

Volatile organic compounds (VOCs), including esters, are crucial mediators of interactions between organisms. nih.gov While this compound is known as a component of fruit aroma, its specific ecological functions remain largely unexplored. Future research is expected to investigate its role as a semiochemical (a chemical involved in communication) in various ecological contexts.

Emerging research directions in this field are:

Plant-Plant Communication: Herbivore-induced plant volatiles can act as airborne signals that warn neighboring plants of an impending threat, allowing them to "prime" their defenses. frontiersin.orgoup.com A key research question is whether this compound, potentially released upon tissue damage, functions as such a signal, inducing defensive gene expression or metabolic changes in nearby plants. mdpi.com

Interactions with Microorganisms: Plants release VOCs that can influence the growth and behavior of both pathogenic and beneficial microbes. Future studies could explore whether this compound exhibits antifungal or antibacterial properties, or if it acts as a signaling molecule in the plant's microbiome.

Complex Trophic Interactions: The role of VOCs in attracting pollinators and the natural enemies of herbivores is well-documented. nih.gov Research should be directed at dissecting the specific role of this compound within a plant's volatile blend. Does it act as a repellent to certain herbivores, an attractant for specific parasitoids, or does it play a more subtle role in modulating the behavior of organisms at higher trophic levels?

Intra-Plant Signaling: Volatile compounds can also act as signals within the plant that produces them, coordinating systemic defense responses. Investigating the potential for this compound to move within the plant and trigger responses in undamaged tissues represents a novel area of inquiry.

| Hypothetical Role | Organisms Involved | Future Experimental Approach | Potential Significance |

|---|---|---|---|

| Defense Priming Signal | Plant-Plant | Expose undamaged "receiver" plants to the pure compound and measure defense-related gene expression and metabolite levels before and after simulated herbivory. | Reveals a role in community-level defense. |

| Antimicrobial Agent | Plant-Fungi/Bacteria | In vitro assays to test the effect of the compound on the growth of pathogenic and symbiotic microbes. | Identifies potential for natural crop protection. |

| Parasitoid Attractant | Plant-Herbivore-Parasitoid | Use electroantennography (EAG) and wind tunnel bioassays to test the behavioral response of parasitoids to the compound. | Elucidates its specific function in indirect plant defense. |

| Systemic Defense Signal | Intra-Plant | Apply the labeled compound to one leaf and track its movement and the induction of defense responses in other parts of the plant. | Uncovers a novel mechanism for systemic acquired resistance. |

Development of Sustainable Production and Isolation Methodologies

The production of specialty chemicals like this compound is increasingly scrutinized for its environmental impact. Future research will prioritize the development of green and sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key avenues for future research include:

Enzymatic Biocatalysis: The use of isolated enzymes, such as lipases and esterases, offers a highly selective and efficient means of synthesizing esters under mild conditions. researchgate.netresearchgate.net Future work will focus on discovering novel enzymes with high stability and specificity for the required substrates, as well as developing robust immobilization techniques to allow for enzyme reuse and continuous processing. mdpi.com This approach avoids the complexities of cellular metabolism and can lead to very pure products. researchgate.net

Green Chemical Synthesis: Research into novel chemical syntheses will focus on green chemistry principles. This includes the development of one-pot reactions that reduce purification steps, the use of environmentally benign solvents or solvent-free conditions, and the application of catalysts based on earth-abundant metals. organic-chemistry.org

Utilization of Renewable Feedstocks: A major goal is to produce this compound from renewable starting materials derived from biomass. This aligns with the principles of a circular bioeconomy and reduces reliance on petrochemicals. alfa-chemistry.com

Sustainable Isolation and Purification: Downstream processing is often a major contributor to the cost and environmental footprint of chemical production. Future research will aim to develop energy-efficient isolation techniques for volatile compounds, such as advanced distillation, membrane pervaporation, and supercritical fluid extraction, to separate the product from the reaction or fermentation medium.

| Methodology | Principle | Key Research Focus | Advantages |

|---|---|---|---|

| Enzymatic Synthesis | Use of isolated lipases/esterases to catalyze esterification. | - Enzyme discovery and protein engineering.

| High selectivity, mild conditions, high purity. |

| Whole-Cell Biotransformation | Use of microorganisms to convert a supplied precursor into the final product. | - Screening for microbes with native enzymatic activity.

| No need for enzyme purification, cofactors are regenerated internally. |

| Green Catalysis | Chemical synthesis using sustainable catalysts and conditions. | - Development of catalysts from earth-abundant metals.

| High throughput, avoids biological contamination. |

Integration of Omics Data for Systems-Level Understanding of this compound Biology

To fully harness the potential of this compound, a deeper, systems-level understanding of its biosynthesis, regulation, and function is required. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this holistic view. nih.govthermofisher.com

Future research will increasingly rely on these integrated approaches:

Genomics and Transcriptomics: By sequencing the genomes of organisms that produce this compound, researchers can identify the biosynthetic gene clusters involved in its production. nih.gov Transcriptomics (e.g., RNA-Seq) can then reveal how the expression of these genes changes in response to different developmental or environmental cues, such as fruit ripening or herbivore attack. nih.gov

Proteomics and Metabolomics: Proteomics can identify and quantify the specific enzymes present during active biosynthesis, confirming that the genes identified are indeed translated into functional proteins. oup.com Metabolomics provides a snapshot of the cell's chemical profile, allowing researchers to measure the levels of this compound, its precursors, and any competing byproducts, thereby identifying metabolic bottlenecks. frontiersin.org

Integrative Multi-Omics Analysis: The true power lies in integrating these datasets. nih.gov Future research will use advanced bioinformatics and computational modeling to build comprehensive network models. nih.gov These models can connect genetic potential (genomics) to gene expression (transcriptomics), protein synthesis (proteomics), and metabolic output (metabolomics). This systems-level understanding is crucial for rationally designing metabolic engineering strategies (Section 6.1) and for generating new hypotheses about the compound's ecological roles (Section 6.2).

| Omics Technology | Key Application | Research Question Addressed |

|---|---|---|

| Genomics | Identify biosynthetic genes and regulatory elements. | What is the genetic basis for the production of this compound? |

| Transcriptomics | Quantify gene expression under different conditions. | When and where are the biosynthetic genes turned on? |

| Proteomics | Identify and quantify the enzymes involved in the pathway. | Are the necessary enzymes present and active? |

| Metabolomics | Measure levels of the final product, precursors, and byproducts. | What is the metabolic flux through the pathway and are there any bottlenecks? |

| Multi-Omics Integration | Construct predictive models of biosynthesis and regulation. | How do genetic, regulatory, and metabolic networks interact to control production? |

Q & A

Q. What are the standard analytical methods for characterizing Hexyl trans-2-hexenoate in synthetic mixtures?

To ensure accurate identification and purity assessment, researchers should employ gas chromatography-mass spectrometry (GC-MS) for separation and structural confirmation, complemented by nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical details (e.g., trans- configuration at the C2 position). Calibration with certified reference materials is critical for quantitative analysis . For trace impurities, high-performance liquid chromatography (HPLC) with UV detection may be used .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for skin corrosion/irritation and aquatic toxicity mitigation. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact. Ensure proper ventilation, and store the compound in sealed containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. What synthetic routes are reported for this compound?

Common methods include esterification of trans-2-hexenoic acid with hexanol using acid catalysts (e.g., sulfuric acid) or enzymatic approaches for stereoselective synthesis. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like cis-isomers .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between this compound and enzymatic active sites influence its reduction kinetics?

Molecular docking studies (e.g., with Oye1 or NemA oxidoreductases) reveal that the carboxyl group of this compound forms dual hydrogen bonds with residues like His191 and Asn194 in Oye1, stabilizing the substrate near the FMN cofactor. Distance (<2.2 Å) and angle (100–104°) between the β-carbon and FMN’s N5 hydrogen correlate with catalytic efficiency .

Q. What experimental designs resolve contradictions in reported ecotoxicological data for this compound?

Discrepancies in aquatic toxicity (e.g., LC50 values) may arise from variations in test organisms (e.g., Daphnia magna vs. fish) or exposure durations. Researchers should standardize OECD Guidelines (e.g., Test 211/221) with controlled pH, temperature, and solvent carriers. Dose-response modeling and meta-analysis of historical datasets can identify confounding variables .

Q. How does stereochemical stability of this compound vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) combined with chiral HPLC monitoring show that trans-to-cis isomerization is negligible in inert atmospheres but increases under UV light. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots. Antioxidants (e.g., BHT) may inhibit radical-mediated isomerization .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in bioassays?

Use mixed-effects models to account for biological replicates and batch variability. For non-linear responses (e.g., hormesis), fit data to Hill or log-logistic equations. Report effect sizes (Cohen’s d) and confidence intervals, adhering to Nature Research’s reproducibility standards for sample size justification and Bayesian prior selection .

Q. How can computational models predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations can assess interactions with soil organic matter or aquatic humic acids, validated by experimental OECD 307/308 data .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Document reaction parameters (e.g., catalyst loading, solvent purity) using the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Raw NMR/GC-MS data should be deposited in repositories like Zenodo, with metadata aligned to CHEMINF standards .

Q. How should researchers address conflicting data on the compound’s dermal absorption rates?

Conduct comparative studies using Franz diffusion cells with human vs. rodent skin models. Control for variables like stratum corneum thickness and lipid content. Data normalization to internal standards (e.g., caffeine) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.